molecular formula C11H18N2 B091685 N-Benzyl-N,N'-dimethylethylenediamine CAS No. 102-11-4

N-Benzyl-N,N'-dimethylethylenediamine

Cat. No.: B091685
CAS No.: 102-11-4
M. Wt: 178.27 g/mol
InChI Key: PVFIKWLTVKSXED-UHFFFAOYSA-N
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Description

N-Benzyl-N,N'-dimethylethylenediamine (CAS: Not explicitly provided in evidence; structurally inferred) is a substituted ethylenediamine derivative featuring a benzyl group on one nitrogen and methyl groups on both nitrogens. Its chemical formula is C₁₁H₁₈N₂, with a molecular weight of 178.3 g/mol.

  • Solubility: Moderately polar due to the benzyl group, likely soluble in organic solvents like DMF or chloroform.
  • Reactivity: The benzyl group introduces aromatic π-system interactions, while the methyl groups reduce basicity compared to unsubstituted ethylenediamine.

Properties

IUPAC Name

N'-benzyl-N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18N2/c1-12-8-9-13(2)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFIKWLTVKSXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059245
Record name Benzyl(methyl)(2-methylaminoethyl)amine
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-11-4
Record name N1,N2-Dimethyl-N1-(phenylmethyl)-1,2-ethanediamine
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Record name N-Benzyl-N,N'-dimethylethylenediamine
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Record name N-Benzyl-N,N'-dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-dimethyl-N1-(phenylmethyl)-
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Record name Benzyl(methyl)(2-methylaminoethyl)amine
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Record name N-BENZYL-N,N'-DIMETHYLETHYLENEDIAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N,N’-dimethylethylenediamine can be synthesized through the reaction of benzylamine with N,N-dimethylethylenediamine. The reaction typically involves the use of a solvent such as toluene and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of N-Benzyl-N,N’-dimethylethylenediamine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Quaternization with Alkyl Halides

The tertiary amine groups undergo quaternization with alkyl halides (e.g., hexyl bromide) to form quaternary ammonium salts. This reaction is critical for synthesizing phase-transfer catalysts:

C H CH N CH R+RX[C H CH N CH R]+X\text{C H CH N CH R}+\text{RX}\rightarrow [\text{C H CH N CH R}]^+\text{X}^-

Conditions : Room temperature, polar aprotic solvents (e.g., DMF).
Key Data :

  • Yields >85% for C₆–C₁₂ alkyl halides .

  • Salts exhibit enhanced solubility in non-polar media, enabling catalytic applications .

Directed Ortho Metalation

The benzyl group directs lithiation at the ortho position using butyllithium (BuLi), enabling electrophilic substitution:

C H CH N CH +BuLi2 LiC H CH N CH \text{C H CH N CH }+\text{BuLi}\rightarrow 2\text{ LiC H CH N CH }

Applications :

  • Functionalization with sulfur, phosphorus, or halogens (e.g., E = SR, PR₂) .

  • Derivatives like 2-thiolated or 2-phosphinated analogs serve as intermediates in pharmaceuticals .

Reaction Conditions :

ParameterValue
Temperature−78°C (THF solvent)
Electrophile (E⁺)S⁸, Cl₂, PR₂Cl
Yield Range60–75%

Cyclization Reactions

The ethylenediamine backbone facilitates intramolecular cyclization under acidic or thermal conditions:

C H CH N CH CH NH5 membered urea carbamate rings\text{C H CH N CH CH NH}\rightarrow \text{5 membered urea carbamate rings}

Key Findings :

  • Forms polycarbamates when linked to 4-hydroxybenzyl alcohol .

  • Cyclization occurs upon end-cap removal, enabling controlled polymer degradation .

Conditions :

  • Acidic (HCl) or basic (NaOH) aqueous media.

  • Yields: ~80% for urea linkages .

Coordination Chemistry

The compound acts as a ligand for transition metals, forming complexes with Cu(II), Ni(II), and Pd(II):

Metal IonCoordination ModeApplication
Pd(II)Bidentate (N,N)Cross-coupling catalysis
Cu(II)TetradentateRedox-active materials

Examples :

  • Pd complexes catalyze C–N cross-coupling in syntheses of carbazoles .

  • Cu complexes show redox activity in electrochemical sensors.

Nucleophilic Reactions

The amine groups participate in nucleophilic substitutions and acylations:

Acylation :

C H CH N CH CH NH +RCOClRCONHCH N CH CH C H \text{C H CH N CH CH NH }+\text{RCOCl}\rightarrow \text{RCONHCH N CH CH C H }

Conditions :

  • Triethylamine base, DCM solvent.

  • Yields: 70–90% for acetyl and benzoyl chlorides .

Alkylation :

  • Reacts with epoxides to form β-amino alcohols, used in epoxy resin curing .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsPrimary ProductsYield (%)
QuaternizationHexyl bromide, DMF, 25°CQuaternary ammonium salts85–92
Directed MetalationBuLi, −78°C, THF2-Substituted benzyl derivatives60–75
CyclizationHCl/NaOH, H₂O, 70°CUrea-linked polymers75–80
AcylationAcetyl chloride, Et₃N, DCMN-Acetylated derivatives70–90

Scientific Research Applications

Catalysis

BDME serves as a ligand in the synthesis of metal complexes that act as catalysts in organic reactions. Its bifunctional nature enables it to coordinate with metal ions, making it suitable for various catalytic processes, including:

  • Ring-opening polymerization : BDME is used to produce biodegradable polymers from lactides.
  • Synthesis of fine chemicals : It acts as an intermediate in the production of pharmaceuticals and agrochemicals.

Biomedical Applications

BDME has shown promise in several biomedical applications:

  • Gene Delivery : The compound can facilitate gene delivery due to its ability to interact with DNA, enhancing transfection efficiency.
  • Antimicrobial Activity : It has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Research indicates that derivatives of BDME exhibit high activity against Gram-positive bacteria while showing moderate effects on Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
  • Anticonvulsant Activity : Studies have indicated that BDME derivatives may reduce seizure frequency and intensity in animal models, suggesting potential therapeutic applications for epilepsy treatment.

Material Science

BDME is utilized in the development of advanced materials due to its unique properties. It can be incorporated into polymer structures to introduce specific functionalities, enhancing material performance for various applications.

Antimicrobial Efficacy

A study on the antimicrobial efficacy of BDME derivatives revealed that modifications at the benzyl position significantly enhanced activity against resistant bacterial strains. The structure-activity relationship indicates that specific substitutions can lead to improved antimicrobial properties.

Cytotoxicity in Cancer Cells

In comparative studies, BDME was tested alongside other diamines, showing superior cytotoxic effects in MCF-7 breast cancer cells. This suggests potential for further development as an anticancer agent.

Anticonvulsant Testing

Animal studies demonstrated that BDME reduced seizure frequency and intensity in induced seizure models, indicating a promising avenue for treating epilepsy. These findings highlight the compound's potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N’-dimethylethylenediamine involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pathways involved often include nucleophilic attack, coordination to metal centers, and subsequent redox reactions .

Comparison with Similar Compounds

N,N'-Dimethylethylenediamine (DMEDA, mmen)

  • Structure : Two methyl groups on ethylenediamine.
  • Molecular Weight : 116.2 g/mol.
  • Key Properties :
    • Higher basicity than N-benzyl derivative due to reduced steric hindrance.
    • Smaller coordination constant (K) compared to ethylenediamine (EDA) due to methyl steric effects .
  • Applications :
    • CO₂ Capture : Functionalized in MOFs (e.g., CuBTTri, Mg₂(dobpdc)) for enhanced CO₂ adsorption .
    • Catalysis : Superior catalyst in multicomponent reactions (e.g., 37% yield in a transformation with benzaldehyde) .
    • Ligand : Used in click chemistry (e.g., 1,3-dipolar cycloadditions) .

Comparison :

  • This may limit its utility in MOFs compared to DMEDA but enhance applications in organometallic catalysis.

N,N'-Dibenzylethylenediamine (DBED)

  • Structure : Two benzyl groups on ethylenediamine.
  • Molecular Weight : 240.3 g/mol.
  • Key Properties :
    • Highly lipophilic due to dual benzyl groups.
    • Used as Benzathine in pharmaceuticals (e.g., prolonged-release antibiotic formulations) .
  • Applications :
    • Pharmaceutical excipient for sustained drug delivery.

Comparison :

  • The single benzyl group in N-Benzyl-N,N'-dimethylethylenediamine offers intermediate lipophilicity, making it more versatile in organic synthesis than DBED, which is tailored for specific pharmaceutical formulations.

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Structure : Four methyl groups on ethylenediamine.
  • Molecular Weight : 116.2 g/mol.
  • Key Properties :
    • Stronger base than DMEDA but with greater steric hindrance.
    • Coordination constant (K) is smaller than EDA but larger than DMEDA .
  • Applications: Common ligand in organolithium chemistry.

Comparison :

Ethylenediamine (EDA)

  • Structure : Unsubstituted ethylenediamine.
  • Molecular Weight : 60.1 g/mol.
  • Key Properties :
    • High basicity and coordination ability.
    • Used as a crosslinker in polymer matrices .
  • Applications :
    • MOF synthesis, crosslinking agent, and chelating ligand.

Comparison :

  • The methyl and benzyl substituents in this compound reduce its basicity and coordination strength compared to EDA but enhance its solubility in organic media.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Key Advantages/Limitations
This compound C₁₁H₁₈N₂ 178.3 1 Benzyl, 2 Methyl Organic synthesis, potential catalysis Aromatic interactions; moderate steric hindrance
DMEDA (mmen) C₄H₁₂N₂ 116.2 2 Methyl CO₂ capture, catalysis, MOFs High CO₂ affinity; low steric hindrance
DBED C₁₆H₂₀N₂ 240.3 2 Benzyl Pharmaceuticals (Benzathine) High lipophilicity; limited reactivity
TMEDA C₆H₁₆N₂ 116.2 4 Methyl Organolithium reactions Strong base; high steric hindrance
EDA C₂H₈N₂ 60.1 None MOFs, crosslinking High coordination ability; hydrophilic

Research Findings and Functional Insights

  • CO₂ Capture : DMEDA-functionalized MOFs exhibit CO₂ capacities of ~2.5 mmol/g at 1 bar, outperforming EDA-based frameworks . The benzyl group in this compound may disrupt MOF porosity but could introduce π-CO₂ interactions for selective adsorption.
  • Catalytic Efficiency : DMEDA achieves 37% yield in a benzaldehyde-involved reaction , while the benzyl derivative’s bulk may lower yields but improve substrate specificity.
  • Steric Effects : DMEDA’s coordination constant (K) is 40% lower than EDA; the benzyl analog’s K is expected to be even smaller, limiting its use in metal coordination .

Biological Activity

N-Benzyl-N,N'-dimethylethylenediamine (BMD) is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores its biological activity through various studies, highlighting key findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the molecular formula C11H18N2C_{11}H_{18}N_2 and has a structure that facilitates interaction with biological targets. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Activity

BMD has been investigated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of N-benzyl ethylenediamine exhibit significant activity against Gram-positive bacteria and fungi, while showing moderate activity against Gram-negative bacteria. For instance, certain N-benzyl derivatives demonstrated potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Summary of Antimicrobial Studies

CompoundTarget PathogenActivity Level
N-benzyl amides of salinomycinMRSA, Staphylococcus epidermidisPotent
N-benzyl ethylenediamineGram-positive bacteriaHigh
N-benzyl derivativesGram-negative bacteriaModerate

Anticancer Activity

Recent research has highlighted the anticancer potential of BMD and its derivatives. Notably, compounds derived from BMD have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. In vitro assays revealed IC50 values indicating effective cytotoxicity:

  • HeLa Cells : IC50 = 9.22 ± 0.17 µM
  • MCF-7 Cells : IC50 = 8.47 ± 0.18 µM

These findings suggest that BMD may interfere with cell cycle progression, particularly by inducing apoptosis in cancer cells .

The anticancer mechanism appears to involve the inhibition of key regulatory proteins associated with cell proliferation and survival. Molecular docking studies have indicated that BMD binds effectively to matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor growth and metastasis .

Anticonvulsant Activity

BMD has also been evaluated for anticonvulsant properties. Research indicates that derivatives such as N'-benzyl 2-amino-3-methylbutanamide exhibit significant anticonvulsant effects in animal models, with ED50 values lower than those of established anticonvulsants like phenobarbital . The structure-activity relationship suggests that specific substituents on the benzyl group enhance anticonvulsant efficacy.

Summary of Anticonvulsant Studies

CompoundModelED50 (mg/kg)
(R)-N'-benzyl 2-amino-3-methylbutanamideMaximal electroshock seizure13 - 21
PhenobarbitalMaximal electroshock seizure22

Case Studies

Several case studies have documented the therapeutic applications of BMD in clinical settings:

  • Pyribenzamine : A related compound used for treating pruritus showed promising results in managing itching associated with dermatological conditions .
  • Antimicrobial Preservatives : BMD's derivatives were explored as preservatives in protein formulations, demonstrating enhanced antimicrobial efficacy compared to traditional agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Benzyl-N,N'-dimethylethylenediamine and its derivatives?

  • Methodological Answer : The compound is synthesized via condensation reactions, such as reacting 1,10-phenanthroline-2,9-dicarbonyl chlorides with N,N′-dimethylethylenediamine in the presence of triethylamine (yields up to 48%) . Polymerization with vinyl-substituted aromatic diimides (e.g., in DME at 348 K) also produces oligomers/polymers, with characterization by GPC and MALDI-TOF MS . Additionally, it serves as a ligand in CuI-catalyzed amination reactions, requiring precise stoichiometry and inert conditions .

Q. How is this compound utilized as a ligand in transition metal-catalyzed reactions?

  • Methodological Answer : It acts as a bidentate ligand in CuI-mediated cross-coupling (e.g., aryl halide amination with guanidines) by stabilizing reactive intermediates . In Pd(II) complexes, it coordinates with cyclobutane-1,1′-dicarboxylate and DNA units, validated via mass spectrometry (e.g., m/z 88.2 peak for ligand presence) . Its chelating properties enhance catalytic efficiency in S-arylation reactions .

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer : Store in ventilated, cool environments (<15°C) under inert gas, avoiding oxidizers and static discharge . Use explosion-proof equipment, PPE (gloves, eye protection), and dry chemical fire extinguishers. Dispose via approved waste facilities due to toxic decomposition products (e.g., CO, NOx) .

Advanced Research Questions

Q. How do researchers balance porosity and functional group density when incorporating N,N′-dimethylethylenediamine into MOFs for CO₂ capture?

  • Methodological Answer : Post-synthetic modification of CuBTTri with mmen (N,N′-dimethylethylenediamine) maintains a BET surface area of 870 m²/g while achieving 2.38 mmol/g CO₂ uptake at 25°C. Chemisorption via amine-CO₂ interactions (ΔHₐᵈ = −96 kJ/mol) is confirmed by IR spectroscopy. Selectivity (327) is calculated using Ideal Adsorbed Solution Theory (IAST), with regeneration at 60°C ensuring cycling stability .

Q. What strategies resolve contradictions in palladium complex yields involving N,N′-dimethylethylenediamine ligands?

  • Methodological Answer : Discrepancies arise from competing ligand-metal ratios or solvent effects. Systematic optimization (e.g., varying Pd:L1:L2 ratios) and structural validation via X-ray crystallography or mass spectrometry (e.g., m/z 632.1 for ternary Pd complexes) clarify stoichiometry . DFT calculations model coordination dynamics to refine reaction pathways .

Q. How can β-elemene dimer synthesis be optimized using N,N′-dimethylethylenediamine?

  • Methodological Answer : Michael addition of brominated intermediates (e.g., compound 6) with N,N′-dimethylethylenediamine in THF/MeOH at 80°C achieves 58–62% yields. Purity is enhanced via intermediate purification (e.g., column chromatography) and monitored by GPC (Mn = 1.79 kDa, PDI = 1.80) .

Q. What spectroscopic methods elucidate the coordination behavior of N,N′-dimethylethylenediamine in Pd(II) complexes?

  • Methodological Answer : X-ray crystallography confirms ligand geometry , while solution-state NMR tracks ligand exchange kinetics. EXAFS analyzes Pd-N bond distances, and IR spectroscopy identifies chemisorption modes (e.g., amine-CO₂ interactions in MOFs) . Mass spectrometry validates stoichiometry (e.g., 1:1:1 Pd:L1:L2 ratios) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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